3-(Ethylsulfanyl)cyclobutan-1-ol
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Overview
Description
3-(Ethylsulfanyl)cyclobutan-1-ol is an organic compound with the molecular formula C₆H₁₂OS It features a cyclobutane ring substituted with an ethylsulfanyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylthiol with cyclobutanone in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The ethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutane compounds.
Scientific Research Applications
3-(Ethylsulfanyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)cyclobutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s reactivity and binding affinity, while the cyclobutane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)cyclobutan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
3-(Propylsulfanyl)cyclobutan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
Cyclobutanol: Lacks the sulfanyl group, providing a simpler structure.
Uniqueness
3-(Ethylsulfanyl)cyclobutan-1-ol is unique due to the presence of both the ethylsulfanyl and hydroxyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H12OS |
---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
3-ethylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C6H12OS/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 |
InChI Key |
CHJJMPWUFXTUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CC(C1)O |
Origin of Product |
United States |
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